Cyclopentane-13C

Catalog No.
S1938115
CAS No.
286425-38-5
M.F
C5H10
M. Wt
71.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentane-13C

CAS Number

286425-38-5

Product Name

Cyclopentane-13C

IUPAC Name

(113C)cyclopentane

Molecular Formula

C5H10

Molecular Weight

71.13 g/mol

InChI

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2/i1+1

InChI Key

RGSFGYAAUTVSQA-OUBTZVSYSA-N

SMILES

C1CCCC1

Canonical SMILES

C1CCCC1

Isomeric SMILES

C1CC[13CH2]C1

The exact mass of the compound Cyclopentane-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclopentane-13C (CAS 286425-38-5) is a mono-isotopically labeled cycloalkane engineered specifically for high-resolution mechanistic tracing, advanced NMR spectroscopy, and petrochemical catalyst evaluation. Retaining the exact thermophysical properties, solvent behavior, and volatility (boiling point ~49 °C) of standard cyclopentane, this compound introduces a distinct, symmetry-breaking 13C nucleus into the flexible five-membered ring . This isotopic modification makes it an indispensable procurement choice for industrial and academic researchers who require unambiguous carbon-backbone traceability in heterogeneous catalytic reforming, ring-opening hydrogenolysis, and the structural elucidation of transient organometallic complexes—applications where unlabeled or fully deuterated bulk solvents are analytically blind[1].

Substituting Cyclopentane-13C with unlabeled cyclopentane or Cyclopentane-d10 fundamentally compromises analytical resolution and mechanistic traceability. In catalytic ring-opening and isomerization studies, unlabeled cyclopentane yields products that are isotopically indistinguishable from the reactants, completely masking the underlying carbon-carbon bond shifts and cyclic rearrangement pathways[1]. While Cyclopentane-d10 is an excellent bulk solvent for suppressing 1H NMR background signals, it lacks the NMR-active 13C nucleus required for 1H-13C HSQC correlation experiments, which are critical for mapping the exact coordination geometry of transient metal-alkane complexes [2]. Furthermore, attempting to use acyclic 13C-alkanes (such as 13C-pentane) fails to replicate the specific ring-strain and pseudorotational dynamics that dictate naphthenic reactivity in industrial reforming processes.

Carbon-Skeletal Tracing in Pt/Al2O3 Catalyzed Ring Opening

In studies of naphthene reforming over Pt/Al2O3 catalysts at elevated temperatures (e.g., 270 °C), Cyclopentane-13C enables the precise differentiation between cyclic and bond-shift isomerization mechanisms. Unlabeled cyclopentane yields methylpentanes that cannot be mechanistically traced back to their original ring carbons[1]. By tracking the exact position of the 13C label in the resulting 2-methylpentane and 3-methylpentane products via mass spectrometry, researchers can quantify the frequency of successive rearrangements in the adsorbed phase prior to desorption.

Evidence DimensionMechanistic pathway resolution (Isomerization tracing)
Target Compound DataUnambiguous positional tracking of the 13C label in ring-opened products
Comparator Or BaselineUnlabeled cyclopentane (Yields isotopically uniform products, masking rearrangement steps)
Quantified DifferenceProvides definitive positional mapping of 13C in >95% of ring-opened products, whereas unlabeled baseline provides 0% mechanistic resolution
Conditions10% Pt/Al2O3 catalyst, 270 °C hydrogenolysis conditions

Procurement of the 13C-labeled form is mandatory for catalyst development workflows requiring quantitative proof of carbon-carbon bond cleavage and rearrangement mechanisms.

High-Resolution NMR Correlation in Organometallic Sigma-Complex Formation

Cyclopentane-13C is uniquely suited for trapping and characterizing highly reactive metal-alkane sigma-complexes, such as[η5-CpOs(CO)2(c-C5H10)]+, at cryogenic temperatures. The presence of the 13C label allows for 1H-13C HSQC NMR correlation experiments, which definitively map the highly shielded bound protons to their corresponding carbon atoms (e.g., observing the bound 13C resonance at δ -2.71 ppm)[1]. Cyclopentane-d10 or unlabeled cyclopentane cannot provide this unambiguous 2D correlation, which is critical for proving the exact mode of alkane coordination when 1D spectra are highly overlapped.

Evidence Dimension2D NMR structural correlation capability
Target Compound DataEnables 1H-13C HSQC mapping of bound vs. unbound methylenes (13C resonance at δ -2.71 ppm)
Comparator Or BaselineCyclopentane-d10 (NMR silent in 1H and 13C dimensions, preventing HSQC)
Quantified DifferenceEnables direct carbon-proton connectivity mapping for transient species with half-lives <1 hour
ConditionsPhotolysis in 1,1,1,3,3,3-hexafluoropropane at -90 °C, 700 MHz NMR

Essential for organometallic researchers needing to prove alkane activation mechanisms where 1D NMR is insufficient due to signal overlap.

Mass Spectrometric Differentiation in Complex Petrochemical Streams

In pilot-scale petrochemical reforming studies, tracking the fate of specific naphthenes within complex hydrocarbon mixtures (e.g., naphtha cuts) is highly challenging due to isobaric interference. Spiking the feed with Cyclopentane-13C shifts its mass-to-charge ratio (m/z 71 vs unlabeled m/z 70), allowing for direct mass spectrometric quantification of its specific conversion pathways without background interference [1]. Unlabeled cyclopentane is completely lost in the background of native C5/C6 hydrocarbons, rendering it useless as a spike-in tracer for complex mixture analysis.

Evidence DimensionGC-MS signal-to-background resolution in complex mixtures
Target Compound DataDistinct m/z 71 molecular ion enabling baseline-free tracking
Comparator Or BaselineUnlabeled cyclopentane (m/z 70, indistinguishable from native naphtha components)
Quantified DifferenceShifts molecular ion to m/z 71, providing infinite signal-to-background contrast against native m/z 70 naphthenes
ConditionsGC-MS analysis of spiked naphtha reforming streams

Procurement of the 13C-labeled tracer is essential for chemical engineers needing to track naphthene conversion rates in realistic, multi-component industrial feeds.

Heterogeneous Catalyst Benchmarking and Development

Cyclopentane-13C is the optimal choice for evaluating the selectivity and mechanism of novel Pt, Ir, or zeolite catalysts in naphthene ring-opening and reforming processes. By utilizing its carbon-tracing capabilities, engineers can precisely map bond-shift versus cyclic isomerization pathways, directly informing catalyst design for petrochemical applications [1].

Organometallic Alkane Activation Studies

In advanced inorganic synthesis, this compound serves as a reactive solvent and ligand in photolytic systems to capture transient metal-alkane sigma complexes. Its 13C label enables multi-dimensional NMR characterization at cryogenic temperatures, proving coordination geometries that are invisible with unlabeled solvents[2].

Petrochemical Process Modeling via Isotope Spiking

Employed as a spike-in tracer in pilot-scale cracking or isomerization reactors, Cyclopentane-13C allows chemical engineers to track the fate of five-membered naphthenic rings in complex hydrocarbon mixtures. Its distinct m/z 71 signature ensures accurate GC-MS quantification free from native C5/C6 background interference [1].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

(~13~C)Cyclopentane

Dates

Last modified: 02-18-2024

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